molecular formula C8H12N6 B6523589 N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-59-0

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B6523589
CAS RN: 6312-59-0
M. Wt: 192.22 g/mol
InChI Key: NDVNHAJMXQWLSL-UHFFFAOYSA-N
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Description

“N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C8H12N6 . It is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been studied for their antiproliferative activity against several cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “this compound”, involves the design and creation of a series of compounds bearing a hydrazone moiety . The specific synthesis process for “this compound” is not explicitly mentioned in the available sources.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolopyrimidine core with an amino substituent at position 7 . The compound has an average mass of 192.221 Da and a monoisotopic mass of 192.112350 Da .

Advantages and Limitations for Lab Experiments

The main advantage of using N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine in laboratory experiments is its relative ease of synthesis. This compound can be synthesized using a variety of methods, making it a relatively inexpensive and accessible compound for research. However, the exact mechanism of action of this compound is not yet fully understood, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied for its potential to act as an inhibitor or activator of enzymes, which can limit its use in certain experiments.

Future Directions

For research on N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine include further study of its potential to act as an inhibitor or activator of enzymes, as well as its potential to bind to drugs and interact with their target enzymes. Additionally, further research is needed to better understand the exact mechanism of action of this compound, as well as its potential to interact with other proteins and molecules. Finally, further research is needed to understand the potential biochemical and physiological effects of this compound, as well as its potential applications in various scientific research applications.

Synthesis Methods

The synthesis of N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is relatively simple and can be achieved through a variety of methods. The most common method involves the reaction of a primary amine with an aryl halide in the presence of a base. This reaction produces a this compound (this compound) derivative. Other methods, such as the reaction of an aryl halide with an alkyl halide, can also be used to produce this compound.

Scientific Research Applications

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been used in a variety of scientific research applications, including in the synthesis of drugs, in the study of enzyme inhibition, and in the study of protein-ligand interactions. This compound has been used to study the inhibition of enzymes, such as the proteasome and cytochrome P450, as well as to study the binding of proteins to small molecules. This compound has also been used to study the binding of drugs to their target proteins, as well as to study the interaction of drugs with their target enzymes.

Biochemical Analysis

Biochemical Properties

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The compound’s interaction with these enzymes is characterized by strong binding affinity, leading to the inhibition of their activity. Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway . This involves the up-regulation of pro-apoptotic proteins such as Bax and Bak, and the down-regulation of anti-apoptotic proteins like Bcl-2. The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects contribute to the compound’s antiproliferative activity against cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity . This inhibition disrupts normal cellular processes, resulting in the induction of apoptosis and changes in gene expression. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and stability in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, the compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

N,3-diethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-3-9-7-6-8(11-5-10-7)14(4-2)13-12-6/h5H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVNHAJMXQWLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=NC=N1)N(N=N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285059
Record name F2792-0270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6312-59-0
Record name NSC40367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2792-0270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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